![molecular formula C9H10N2 B065775 (4-Amino-3-methylphenyl)acetonitrile CAS No. 180149-38-6](/img/structure/B65775.png)
(4-Amino-3-methylphenyl)acetonitrile
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Overview
Description
(4-Amino-3-methylphenyl)acetonitrile, also known as 4-Amino-m-tolunitrile, is an organic compound with the chemical formula C9H10N2. It is widely used in the field of pharmaceuticals and organic synthesis due to its unique properties.
Mechanism of Action
The mechanism of action of (4-Amino-3-methylphenyl)acetonitrile is not fully understood. However, it is thought to exert its antimicrobial and antifungal properties by inhibiting the growth of microorganisms. It is also thought to exhibit its anticancer properties by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
(4-Amino-3-methylphenyl)acetonitrile has been shown to exhibit low toxicity in vitro and in vivo. It has been found to be relatively stable under acidic and basic conditions. Additionally, it has been shown to have a low affinity for plasma proteins.
Advantages and Limitations for Lab Experiments
One advantage of using (4-Amino-3-methylphenyl)acetonitrile in lab experiments is its wide range of applications. It can be used in the synthesis of various organic compounds and has been found to exhibit antimicrobial, antifungal, and anticancer properties. However, one limitation is that it can be difficult to obtain in large quantities.
Future Directions
There are several future directions for the study of (4-Amino-3-methylphenyl)acetonitrile. One direction is the investigation of its potential use in the treatment of bacterial and fungal infections. Another direction is the study of its potential use as a ligand in coordination chemistry. Additionally, further research is needed to fully understand its mechanism of action and its potential use in the synthesis of various organic compounds.
Conclusion:
In conclusion, (4-Amino-3-methylphenyl)acetonitrile is a versatile organic compound with a wide range of applications in the field of pharmaceuticals and organic synthesis. Its unique properties make it a valuable tool in lab experiments. Further research is needed to fully understand its mechanism of action and its potential use in the treatment of various diseases.
Scientific Research Applications
(4-Amino-3-methylphenyl)acetonitrile has been extensively studied for its potential use in the field of pharmaceuticals. It has been found to exhibit antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use in the synthesis of various organic compounds. Additionally, (4-Amino-3-methylphenyl)acetonitrile has been investigated for its potential use as a ligand in coordination chemistry.
properties
CAS RN |
180149-38-6 |
---|---|
Product Name |
(4-Amino-3-methylphenyl)acetonitrile |
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-(4-amino-3-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H10N2/c1-7-6-8(4-5-10)2-3-9(7)11/h2-3,6H,4,11H2,1H3 |
InChI Key |
ACZFZZFUGILAFM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)CC#N)N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC#N)N |
synonyms |
Benzeneacetonitrile, 4-amino-3-methyl- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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